molecular formula C19H26N4O4 B2903559 (4-(furan-2-carbonyl)piperazin-1-yl)(3-propoxy-1-propyl-1H-pyrazol-4-yl)methanone CAS No. 1013755-83-3

(4-(furan-2-carbonyl)piperazin-1-yl)(3-propoxy-1-propyl-1H-pyrazol-4-yl)methanone

Cat. No. B2903559
CAS RN: 1013755-83-3
M. Wt: 374.441
InChI Key: GEGHXCZZZZQBLT-UHFFFAOYSA-N
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Description

(4-(furan-2-carbonyl)piperazin-1-yl)(3-propoxy-1-propyl-1H-pyrazol-4-yl)methanone is a useful research compound. Its molecular formula is C19H26N4O4 and its molecular weight is 374.441. The purity is usually 95%.
BenchChem offers high-quality (4-(furan-2-carbonyl)piperazin-1-yl)(3-propoxy-1-propyl-1H-pyrazol-4-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(furan-2-carbonyl)piperazin-1-yl)(3-propoxy-1-propyl-1H-pyrazol-4-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiviral Activity

Compounds with the indole nucleus, such as our subject compound, have shown promise in antiviral applications. Derivatives of indole have been synthesized and tested for their inhibitory activity against various viruses, including influenza A and Coxsackie B4 virus . The structural similarity suggests that our compound may also possess antiviral properties, potentially inhibiting viral replication or assembly.

Anti-inflammatory Properties

Indole derivatives are known for their anti-inflammatory effects. By modulating inflammatory pathways, these compounds can be beneficial in the treatment of chronic inflammatory diseases. The pharmacophore present in our compound indicates potential use in reducing inflammation through targeted molecular interactions .

Anticancer Potential

The indole scaffold is a common feature in many synthetic drug molecules with anticancer activity. The ability to bind with high affinity to multiple receptors makes indole derivatives valuable in cancer research. Our compound, with its complex structure, may interact with specific cancer cell receptors, leading to the inhibition of tumor growth or induction of apoptosis .

Antimicrobial Efficacy

Fluoroquinolone derivatives with piperazine moieties have shown significant antimicrobial activity, particularly against resistant strains of bacteria such as methicillin-resistant Staphylococcus aureus (MRSA) and ciprofloxacin-resistant Pseudomonas aeruginosa . The presence of piperazine in our compound suggests a potential for developing new antimicrobial agents with enhanced efficacy.

Anti-tubercular Agents

Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives have been designed and synthesized for their anti-tubercular activity against Mycobacterium tuberculosis . The structural features of our compound, particularly the pyrazole and piperazine components, could be explored for anti-tubercular applications.

Antidiabetic Activity

Indole derivatives have been investigated for their antidiabetic properties. These compounds can play a role in regulating blood glucose levels by influencing insulin secretion or glucose metabolism. The biological activity of our compound may extend to the management of diabetes through similar mechanisms .

Antimalarial Applications

Indole derivatives have also been utilized in the fight against malaria. Their ability to interfere with the life cycle of the malaria parasite makes them candidates for antimalarial drugs. The compound , with its indole-related structure, could be a part of novel therapeutic strategies against malaria .

Anticholinesterase Activity

Indole derivatives have shown anticholinesterase activity, which is crucial in the treatment of neurodegenerative diseases like Alzheimer’s. By inhibiting the enzyme cholinesterase, these compounds can increase the levels of neurotransmitters in the brain, potentially improving cognitive function. The compound’s intricate structure may offer new avenues for research in this area .

properties

IUPAC Name

furan-2-yl-[4-(3-propoxy-1-propylpyrazole-4-carbonyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O4/c1-3-7-23-14-15(17(20-23)27-12-4-2)18(24)21-8-10-22(11-9-21)19(25)16-6-5-13-26-16/h5-6,13-14H,3-4,7-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEGHXCZZZZQBLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=N1)OCCC)C(=O)N2CCN(CC2)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(furan-2-carbonyl)piperazin-1-yl)(3-propoxy-1-propyl-1H-pyrazol-4-yl)methanone

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